molecular formula C17H13NO3 B11436046 (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 488137-84-4

(3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11436046
CAS No.: 488137-84-4
M. Wt: 279.29 g/mol
InChI Key: YJCWVVMSKZPPEW-GDNBJRDFSA-N
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Description

(3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dihydro-2H-1,4-benzoxazin-2-one moiety The presence of the phenylethylidene group at the 3-position and the methyl group at the 6-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 2-aminophenol with appropriate aldehydes and ketones. One common method involves the reaction of 2-aminophenol with 2-oxo-2-phenylethylidene in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one serves as a versatile intermediate for the synthesis of complex molecules. Its unique structure allows for the formation of diverse heterocyclic compounds through various reactions.

Biology and Medicine

The compound has shown potential as a pharmacophore in medicinal chemistry. Its derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzoxazine ring is crucial for binding to specific biological targets, making it a valuable scaffold for drug design.

Industry

In material science, this compound is used in the development of advanced polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one: Lacks the methyl group at the 6-position.

    6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one: Lacks the Z-configuration at the 3-position.

Uniqueness

The presence of both the methyl group at the 6-position and the Z-configuration at the 3-position makes (3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

488137-84-4

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-phenylethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H13NO3/c1-11-7-8-16-13(9-11)18-14(17(20)21-16)10-15(19)12-5-3-2-4-6-12/h2-10,19H,1H3/b15-10-

InChI Key

YJCWVVMSKZPPEW-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CC=C3)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CC=C3)O

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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